molecular formula C16H20N2S B5251770 N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE

N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE

Cat. No.: B5251770
M. Wt: 272.4 g/mol
InChI Key: IACRQLBSMMHLDH-UHFFFAOYSA-N
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Description

N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE is an organic compound that features a complex structure with a combination of aromatic and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 4-(methylsulfanyl)benzyl chloride with N-methyl-N-[2-(2-pyridyl)ethyl]amine under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine or alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves the inhibition or activation of enzymatic functions or receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]AMINE
  • N-METHYL-N-[2-(2-PYRIDYL)ETHYL]AMINE
  • N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE

Uniqueness

N-METHYL-N-[4-(METHYLSULFANYL)BENZYL]-N-[2-(2-PYRIDYL)ETHYL]AMINE is unique due to its combination of a methylsulfanyl group and a pyridyl group, which confer specific chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-methyl-N-[(4-methylsulfanylphenyl)methyl]-2-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2S/c1-18(12-10-15-5-3-4-11-17-15)13-14-6-8-16(19-2)9-7-14/h3-9,11H,10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IACRQLBSMMHLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=C(C=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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